(R)-2-Amino-4-cyclobutylbutanoic acid
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Overview
Description
®-2-Amino-4-cyclobutylbutanoic acid is a unique amino acid derivative characterized by the presence of a cyclobutyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-cyclobutylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclobutylcarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by ammonia (NH₃).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of ®-2-Amino-4-cyclobutylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Types of Reactions:
Oxidation: ®-2-Amino-4-cyclobutylbutanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: ®-2-Amino-4-cyclobutylbutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.
Industry: In the industrial sector, ®-2-Amino-4-cyclobutylbutanoic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-cyclobutylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of the compound. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Cyclobutylalanine: Another amino acid derivative with a cyclobutyl group.
Cyclobutylglycine: Similar structure but with a glycine backbone.
Cyclobutylserine: Contains a hydroxyl group in addition to the cyclobutyl group.
Uniqueness: ®-2-Amino-4-cyclobutylbutanoic acid is unique due to its specific configuration and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4-cyclobutylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESYJFOPIMOGO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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